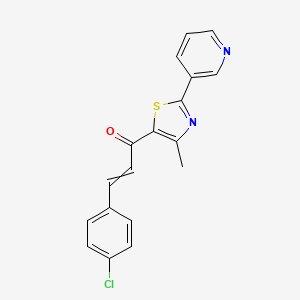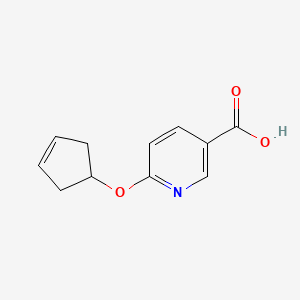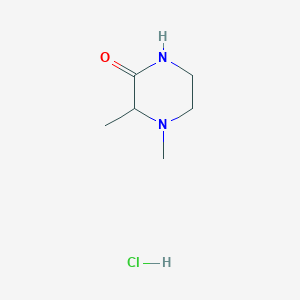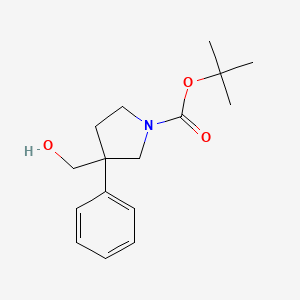
3-(4-Chlorophenyl)-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one
Overview
Description
3-(4-Chlorophenyl)-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one, also known as CMPT, is a synthetic compound that has been studied extensively in recent years for its potential applications in scientific research. It is a unique molecule composed of a chlorophenyl group, an alkyl group, a pyridine ring, a thiazole ring, and an alkene group. The molecular structure of CMPT is shown in Figure 1. CMPT has attracted much attention due to its potential applications in drug design and development, as well as its ability to interact with a variety of biological targets.
Scientific Research Applications
Anticancer and Antimicrobial Applications
- 3-(4-Chlorophenyl)-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one and similar compounds have demonstrated potential as anticancer and antimicrobial agents. One study found that related compounds showed potency against a variety of cancer cell lines and pathogenic strains, highlighting their potential use in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Spectroscopic and Quantum Chemical Studies
- The compound has been subjected to extensive spectroscopic and quantum chemical studies. Investigations have included vibrational study comparisons with standard values, as well as DFT (Density Functional Theory) analysis to understand the stability and charge distribution within the molecule (Sivakumar et al., 2021).
Nonlinear Optical Properties
- Significant electro-optic properties of this compound have been explored using computational approaches. The molecule’s potential in nonlinear optics has been confirmed through studies of second and third harmonic generation, suggesting its application in optoelectronic device fabrications (Shkir et al., 2018).
Antioxidant Properties
- Some derivatives of this compound have been synthesized and characterized for their antioxidant properties. These studies provide a basis for further research into the compound's potential as an antioxidant agent (Bekircan et al., 2008).
properties
IUPAC Name |
3-(4-chlorophenyl)-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2OS/c1-12-17(23-18(21-12)14-3-2-10-20-11-14)16(22)9-6-13-4-7-15(19)8-5-13/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXLCNKKZJKDBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)C=CC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1405775.png)
![(1Z)-2-[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B1405778.png)
![2-Thia-6-azaspiro[3.3]heptane hemioxalate](/img/structure/B1405779.png)
![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine](/img/structure/B1405780.png)
![tert-Butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate](/img/structure/B1405784.png)
![2-[4-(Trifluoromethoxy)phenoxy]isonicotinonitrile](/img/structure/B1405785.png)

![tert-Butyl 2-[(prop-2-yn-1-ylamino)carbonyl]piperidine-1-carboxylate](/img/structure/B1405789.png)




![(2R)-2-{[(Tert-butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid](/img/structure/B1405795.png)
